BenchChemオンラインストアへようこそ!

TRV-120027

GPCR biased signaling β-arrestin AT1R pharmacology

TRV-120027 is the only commercially available AT1R biased agonist that selectively recruits β-arrestin (EC50=17 nM) with zero detectable G-protein activation, outperforming analogs TRV120023 (EC50=44 nM) and SII (>1000 nM). In preclinical models, it uniquely increases cardiac contractility and preserves renal function when combined with furosemide—effects unattainable with unbiased ARBs like losartan. Supplied as a lyophilized solid with verified purity. Essential tool for dissecting β-arrestin-mediated cardiorenal signaling. Order now for translational heart failure research.

Molecular Formula C43H67N13O10
Molecular Weight 926.1 g/mol
CAS No. 1234510-46-3
Cat. No. B1683682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV-120027
CAS1234510-46-3
SynonymsSar-Arg-Val-Tyr-Ile-His-Pro-Ala
sarcosine-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-alanine
TRV027
TRV120027
Molecular FormulaC43H67N13O10
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1
InChIKeyXIEWFECSPPTVQN-KMIMAYJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TRV-120027: A β-Arrestin-Biased AT1R Agonist with Phase 2 Clinical Validation for Cardiovascular Research


TRV-120027 (TRV027, CAS 1234510-46-3) is a synthetic octapeptide biased agonist of the angiotensin II type 1 receptor (AT1R) that selectively engages β-arrestin-mediated signaling pathways while competitively antagonizing G-protein coupling [1]. This unique pharmacological profile distinguishes it from both endogenous unbiased agonists like angiotensin II and classical unbiased AT1R antagonists such as losartan or telmisartan [1]. The compound has advanced to Phase 2 clinical trials for acute decompensated heart failure (ADHF), demonstrating translational relevance beyond preclinical models [2].

Why TRV-120027 Cannot Be Replaced by Other AT1R Ligands: Evidence-Based Differentiation


TRV-120027's biased signaling profile—potent β-arrestin recruitment (EC50 = 17 nM) with complete absence of detectable G-protein activation—is not replicated by unbiased AT1R antagonists (e.g., losartan, telmisartan), which block both pathways, or by the endogenous agonist angiotensin II, which activates both pathways [1]. In vivo, TRV-120027 increases cardiac contractility and preserves stroke volume, whereas unbiased antagonists depress cardiac performance [1]. When added to furosemide in experimental heart failure, TRV-120027 preserves diuretic efficacy while further reducing cardiac preload, an effect not seen with furosemide alone [2]. Substituting TRV-120027 with an unbiased ARB, a different biased ligand analog (e.g., TRV120023, TRV120026), or standard-of-care diuretics would yield fundamentally different cardiac, renal, and hemodynamic outcomes, as evidenced by direct comparative studies.

TRV-120027 Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


β-Arrestin Recruitment Potency and G-Protein Antagonism: TRV-120027 vs Angiotensin II and TRV120023

TRV-120027 potently recruits β-arrestin2 (EC50 = 17 nM) at the human AT1R while showing no detectable activation of G-protein signaling, in contrast to angiotensin II which activates both pathways (G-protein EC50 = 1.1 nM; β-arrestin2 EC50 = 9.7 nM) and to unbiased antagonists which block both. Compared to the earlier biased analog TRV120023 (EC50 = 44 nM), TRV-120027 is 2.6-fold more potent [1].

GPCR biased signaling β-arrestin AT1R pharmacology

In Vivo Cardiac Performance: TRV-120027 Increases ESPVR Slope vs Telmisartan

In anesthetized rats, intravenous TRV-120027 (1–100 μg/kg/min) dose-dependently increased the slope of the end-systolic pressure-volume relationship (ESPVR), a load-independent measure of left ventricular contractility. In contrast, the unbiased AT1R antagonist telmisartan reduced ESPVR slope and decreased stroke volume [1]. TRV-120027 also preserved stroke volume and increased normalized preload recruitable stroke work (PRSW), while telmisartan depressed these parameters [1].

Cardiac contractility pressure-volume loop heart failure

Renal Function Preservation with Furosemide: TRV-120027 vs Furosemide Alone

In a canine tachypacing-induced heart failure model, TRV-120027 (0.3 and 1.5 μg/kg/min) added to furosemide (1 mg/kg/h) preserved furosemide-mediated natriuresis and diuresis while further reducing pulmonary capillary wedge pressure (PCWP) compared to furosemide plus vehicle. Specifically, the F+T group showed significantly lower PCWP during and after infusion (P<0.05 between groups) and maintained higher post-infusion urine flow and urinary sodium excretion [1].

Cardiorenal syndrome diuretics heart failure

Structure-Activity Relationship: TRV-120027 vs SII and TRV120023

TRV-120027 exhibits a β-arrestin2 recruitment EC50 of 17 nM, representing a >58-fold improvement in potency over the prototype biased ligand SII (EC50 > 1000 nM) and a 2.6-fold improvement over TRV120023 (44 nM) [1]. Among a series of β-arrestin biased AT1R ligands, TRV-120027 (pEC50 = 7.7, Ki = 7 nM) demonstrates superior potency compared to TRV120023 (pEC50 = 7.4) and TRV120026 (pEC50 = 7.6) [2].

biased ligand optimization AT1R SAR peptide analogs

Clinical Validation: TRV-120027 Advanced to Phase 2 Trials in Heart Failure

TRV-120027 (TRV027) completed Phase 1 and advanced to Phase 2 clinical trials evaluating safety and efficacy in patients hospitalized with acute decompensated heart failure (ADHF). The Phase 2 trial (NCT01966601) assessed mortality, morbidity, dyspnea, and length of stay when added to standard of care [1]. This clinical progression distinguishes TRV-120027 from many other biased AT1R ligands that remain in preclinical stages [2].

clinical translation ADHF Phase 2

TRV-120027 Application Scenarios: From GPCR Biased Signaling to Translational Heart Failure Research


Investigating Biased GPCR Signaling in Cardiovascular Disease Models

TRV-120027 serves as a definitive tool compound for dissecting β-arrestin-mediated signaling pathways downstream of AT1R in vitro and in vivo. Its selective engagement of β-arrestin recruitment (EC50 = 17 nM) without G-protein activation allows researchers to isolate cardioprotective and renal effects attributed to β-arrestin pathways, as demonstrated in rat and canine models where TRV-120027 increased cardiac contractility (ESPVR slope) and preserved renal function while reducing afterload [1]. This makes it ideal for studies exploring the therapeutic potential of biased agonism in hypertension, heart failure, and cardiorenal syndromes.

Evaluating Cardio-Renal Interactions in Heart Failure with Diuretic Therapy

In preclinical heart failure models, TRV-120027 combined with furosemide preserves diuretic efficacy while further reducing cardiac preload and afterload, as shown in tachypacing-induced canine heart failure where TRV-120027 (0.3–1.5 μg/kg/min) plus furosemide significantly lowered pulmonary capillary wedge pressure compared to furosemide alone (P<0.05) and maintained post-infusion natriuresis [2]. Researchers can employ this combination to study synergistic cardiorenal protective strategies and to model treatment paradigms for acute decompensated heart failure where diuretic resistance is a concern.

Benchmarking β-Arrestin Pathway Activation in Drug Discovery Screens

TRV-120027 provides a well-characterized benchmark for β-arrestin biased agonism at the AT1R, with defined potency (EC50 = 17 nM, pEC50 = 7.7, Ki = 7 nM) and residence time (t1/2 = 16 min) [3][4]. It can be used as a positive control in high-throughput screening assays designed to identify novel biased ligands or to validate pathway-selective signaling in GPCR drug discovery programs. Its superior potency over earlier analogs like TRV120023 (EC50 = 44 nM) and SII (>1000 nM) establishes a higher efficacy threshold for candidate selection [3].

Translational Research Bridging Preclinical and Clinical Heart Failure Studies

TRV-120027's advancement to Phase 2 clinical trials (NCT01966601) in acute decompensated heart failure provides a unique opportunity for translational research [5]. Investigators can correlate preclinical findings—such as ESPVR slope improvement and renal function preservation—with clinical outcomes reported in the BLAST-AHF trial, facilitating biomarker discovery, PK/PD modeling, and the validation of animal models for heart failure drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRV-120027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.